Ethyl erucate
Overview
Description
Ethyl erucate, also known as ethyl cis-13-docosenoate, is an ester derived from erucic acid and ethanol. It is a long-chain fatty acid ester with the molecular formula C24H46O2. This compound appears as a pale yellow, oily liquid that is insoluble in water but soluble in ethanol .
Mechanism of Action
Ethyl erucate, also known as erucic acid ethyl ester, is a chemical compound with the molecular formula C24H46O2 . It is a pale yellow oily liquid that is insoluble in water but soluble in ethanol . This compound is derived from the esterification of erucic acid and ethanol .
Mode of Action
It is known that it is a product of the esterification of erucic acid and ethanol . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known that it is a product of the esterification of erucic acid and ethanol . The downstream effects of this process on various biochemical pathways require further investigation.
Action Environment
It is recommended to store this compound in a cool and dark place, under inert gas, and away from heat sources . This suggests that temperature, light, and oxygen levels may affect the stability of this compound.
Biochemical Analysis
Biochemical Properties
It is known that it is a long-chain alcohol that acts as an inhibitor of fatty acid oxidation . The exact enzymes, proteins, and other biomolecules that Ethyl erucate interacts with are not yet fully identified.
Cellular Effects
It is known that the greatest deposition of erucic acid, from which this compound is derived, occurs in the adrenals, with decreasing amounts found in the plasma, heart, spleen, kidney, liver, erythrocyte, testis, and brain
Molecular Mechanism
It is known that it is involved in the alkoxycarbonylation of unsaturated substrates of plant origin . This process involves the use of palladium catalysts and has been shown to be a route to synthesize ester products .
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound and can be stored at room temperature, preferably in a cool and dark place .
Dosage Effects in Animal Models
It is known that the effects of diets containing this compound on the tissue fatty acids of rats have been investigated
Metabolic Pathways
It is known that this compound is a long-chain alcohol that acts as an inhibitor of fatty acid oxidation
Transport and Distribution
It is known that this compound is a lipophilic compound, suggesting that it may interact with lipid bilayers and other hydrophobic structures within cells .
Subcellular Localization
Given its lipophilic nature, it may be localized to lipid-rich areas of the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl erucate is typically synthesized through the esterification of erucic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the mixture to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity erucic acid, which is often derived from oils such as mustard seed oil or rapeseed oil. The esterification process is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl erucate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form erucic acid and other oxidation products.
Reduction: Reduction reactions can convert this compound back to erucic acid.
Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide can facilitate substitution reactions
Major Products:
Oxidation: Erucic acid and other oxidized derivatives.
Reduction: Erucic acid.
Substitution: Various substituted esters depending on the reagents used
Scientific Research Applications
Ethyl erucate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: this compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of metabolic disorders.
Industry: It is used in the production of lubricants, plasticizers, and surfactants
Comparison with Similar Compounds
Methyl erucate: Similar in structure but has a methyl group instead of an ethyl group.
Ethyl oleate: Another long-chain fatty acid ester but derived from oleic acid.
Ethyl linoleate: Derived from linoleic acid and has multiple double bonds
Uniqueness of this compound: this compound is unique due to its specific fatty acid chain length and the presence of a single cis double bond. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
ethyl (Z)-docos-13-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h11-12H,3-10,13-23H2,1-2H3/b12-11- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZQLUSOXHIVKL-QXMHVHEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317743 | |
Record name | Ethyl erucate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37910-77-3 | |
Record name | Ethyl erucate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37910-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl erucate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037910773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl erucate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl (Z)-docos-13-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.812 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL ERUCATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5A8YB1V2I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of dietary ethyl erucate on lipid profiles?
A: Studies on rats fed an erucic acid-enriched diet, specifically containing 10% this compound, revealed significant changes in myocardial lipid profiles []. While phospholipid composition remained relatively stable, likely due to their crucial role in cell and mitochondrial membranes, there was a marked increase in free fatty acids and triglycerides []. Additionally, the fatty acid composition within triglycerides, free fatty acids, and diglycerides showed notable alterations compared to rats on a standard diet [].
Q2: Can this compound be synthesized in a laboratory setting?
A: Yes, this compound can be synthesized through a microscale reaction of erucic acid with ethanol using concentrated sulfuric acid as a catalyst []. This method offers a rapid and convenient approach for synthesizing unsaturated fatty acids in a laboratory environment []. Following synthesis, this compound can be effectively isolated and purified using column chromatography [].
Q3: How can this compound be used in the production of long-chain monomers and polymers?
A: this compound serves as a valuable precursor for synthesizing long-chain dicarboxylic acid monomers like diethyl 1,23-tricosanedioate through isomerizing alkoxycarbonylation []. These monomers can then be used to create polyesters with desirable thermal properties []. For example, polyesters derived from 1,23-tricosanedioic acid and shorter-chain diols exhibit high melting points due to the presence of crystallizable long-chain methylene segments originating from the this compound-derived dicarboxylic acid component [].
Q4: What is the role of this compound in the synthesis of nervonic acid?
A: this compound is a significant component of Acer truncatum Bunge seed oil, which serves as a source for nervonic acid production []. After converting the seed oil into fatty acid ethyl esters, a combination of molecular distillation and urea-inclusion methods is employed to separate and purify nervonic acid ethyl ester [].
Q5: Can this compound be utilized in drug delivery systems?
A: Yes, this compound, specifically sucrose this compound, shows promise in pharmaceutical applications, particularly in the development of thermosensitive hydrogels for controlled drug release []. It acts as a component of the oil phase in a water-in-oil nanodispersion system, encapsulating hydrophilic medications []. This approach offers improved drug stability and bioavailability [].
Q6: What are the potential applications of epoxidized this compound?
A: Epoxidation of this compound, achieved using aqueous hydrogen peroxide with a molybdenum oxide–tributyltin chloride on charcoal catalyst, yields epoxidized this compound []. This compound can be further utilized in various industrial applications, including plasticizers, stabilizers, and intermediates in the production of polymers and other chemicals.
Q7: Are there any known negative impacts of erucic acid on animal development?
A: Research indicates that diets rich in erucic acid, particularly those containing high levels of this compound, can negatively impact growth in rats []. Studies comparing different rapeseed oil varieties, with varying erucic acid content, showed an inverse correlation between erucic acid levels and weight gain in rats, suggesting that erucic acid is responsible for the growth-retarding effect observed [].
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